(Z)-2-cyano-N-(3-methoxyphenyl)-3-(2-phenyl-1H-imidazol-5-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-N-(3-methoxyphenyl)-3-(2-phenyl-1H-imidazol-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-26-18-9-5-8-16(11-18)24-20(25)15(12-21)10-17-13-22-19(23-17)14-6-3-2-4-7-14/h2-11,13H,1H3,(H,22,23)(H,24,25)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWURQXXNMNJIS-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CN=C(N2)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CN=C(N2)C3=CC=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core imidazole ring. One common method is the condensation of 1,2-diamines with aldehydes or ketones to form imidazoles. The cyano group can be introduced through cyanoethylation, while the methoxyphenyl group can be attached via electrophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The cyano group can be oxidized to a carboxylic acid.
Reduction: : The cyano group can be reduced to an amine.
Substitution: : The imidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Using reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: : Using nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: : Cyano to carboxylic acid conversion.
Reduction: : Cyano to amine conversion.
Substitution: : Various substituted imidazoles.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying its interaction with biological targets.
Medicine: : Investigating its potential as a therapeutic agent.
Industry: : Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a therapeutic agent, it may interact with specific enzymes or receptors, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Methodological Considerations
Structural comparisons rely heavily on crystallographic data refined via SHELX software (e.g., SHELXL for small-molecule analysis) . This ensures consistency in bond-length and angle measurements, critical for validating stereochemical assignments and intermolecular interactions.
Q & A
Basic: What are the optimal synthetic routes for (Z)-2-cyano-N-(3-methoxyphenyl)-3-(2-phenyl-1H-imidazol-5-yl)prop-2-enamide, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves a Knoevenagel condensation between a cyanoacetamide derivative and a substituted benzaldehyde. Key steps include:
- Precursor preparation : Use 3-methoxyaniline and cyanoacetic acid under condensing agents (e.g., DCC or EDCI) to form the cyanoacetamide intermediate .
- Condensation : React with 2-phenyl-1H-imidazole-5-carbaldehyde in a polar aprotic solvent (e.g., THF) with a base like DBU to promote stereoselective (Z)-isomer formation .
- Optimization : Temperature (60–80°C) and solvent choice (DMF for solubility vs. THF for selectivity) critically affect yield. Monitor via TLC and use preparative HPLC for purification .
Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry, with shifts at δ 7.2–8.3 ppm indicating aromatic protons and δ 160–165 ppm for the cyano group .
- HPLC : Reverse-phase HPLC with a C18 column (ACN/water gradient) assesses purity (>98% for pharmacological studies) .
- Mass Spectrometry : HRMS (ESI-) validates the molecular ion peak (e.g., [M-H]⁻ at m/z 449.1841) .
Advanced: How do electronic effects of substituents influence the compound’s reactivity in nucleophilic additions?
Answer:
The electron-withdrawing cyano group activates the α,β-unsaturated enamide for Michael additions. Substituents on the phenyl rings modulate reactivity:
- 3-Methoxyphenyl : The methoxy group’s electron-donating nature stabilizes intermediates via resonance, slowing electrophilic attacks .
- 2-Phenylimidazole : The imidazole’s lone pair can coordinate with electrophiles, directing regioselectivity in cycloadditions .
Experimental validation: Kinetic studies under varying pH (3–10) and nucleophile concentrations (e.g., thiols) reveal rate dependencies on substituent electronic profiles .
Advanced: What computational methods are used to predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases or receptors (e.g., EGFR), with scoring functions prioritizing hydrogen bonds between the cyano group and active-site residues .
- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns, analyzing RMSD and binding free energy (MM/PBSA) .
- QSAR Models : Hammett constants for substituents correlate with bioactivity data (e.g., IC₅₀ values) to predict derivatives with enhanced potency .
Advanced: How should researchers address discrepancies in spectral data during characterization?
Answer:
- Cross-Validation : Combine H NMR, C NMR, and IR to resolve ambiguities (e.g., distinguishing imidazole NH from solvent peaks) .
- X-ray Crystallography : Resolve stereochemical conflicts by growing single crystals in ethyl acetate/hexane mixtures .
- Isotopic Labeling : Use N-labeled precursors to confirm imidazole ring connectivity via H-N HMBC .
Advanced: What strategies mitigate byproduct formation during large-scale synthesis?
Answer:
- Catalytic Optimization : Replace stoichiometric bases (e.g., DBU) with catalytic amounts of piperidine to reduce side reactions .
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, minimizing dimerization byproducts .
- In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustments (e.g., temperature ramps during condensation) .
Advanced: How is the (Z)-isomer stability evaluated under physiological conditions?
Answer:
- pH-Dependent Studies : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hrs, analyzing isomerization via chiral HPLC .
- Serum Stability Assays : Add fetal bovine serum (10% v/v) and monitor degradation over time using LC-MS .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) to assess photoisomerization risks .
Advanced: What are the best practices for bioactivity data interpretation when conflicting results arise?
Answer:
- Dose-Response Curves : Repeat assays (n ≥ 3) with standardized cell lines (e.g., HEK293 for kinase inhibition) to confirm EC₅₀ trends .
- Off-Target Screening : Use BioMAP panels to identify non-specific interactions (e.g., cytochrome P450 inhibition) .
- Data Normalization : Compare to positive controls (e.g., staurosporine for kinase assays) to account for batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
